Cas no 884495-48-1 (3-fluoro-6-methylpyridine-2-carbaldehyde)
3-fluoro-6-methylpyridine-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Fluoro-2-formyl-6-methylpyridine
- 3-fluoro-6-methyl-2-Pyridinecarboxaldehyde
- 3-fluoro-6-methylpyridine-2-carbaldehyde
- AS-53973
- MFCD08277291
- P17355
- EN300-2977986
- AMY28490
- SB21346
- SCHEMBL17429949
- DTXSID601266114
- Z1198177138
- CS-0051358
- 3-fluoro-6-methylpyridine-2-carboxaldehyde
- 3-fluoro-6-methylpicolinaldehyde
- 884495-48-1
- AKOS006288147
- 3-Fluoro-2-formyl-6-picoline
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- MDL: MFCD08277291
- Inchi: 1S/C7H6FNO/c1-5-2-3-6(8)7(4-10)9-5/h2-4H,1H3
- InChI Key: QZRIZGILKSORNO-UHFFFAOYSA-N
- SMILES: FC1C=CC(C)=NC=1C=O
Computed Properties
- Exact Mass: 139.04300
- Monoisotopic Mass: 139.043341977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 30Ų
Experimental Properties
- PSA: 29.96000
- LogP: 1.34160
3-fluoro-6-methylpyridine-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029006372-250mg |
3-Fluoro-6-methylpicolinaldehyde |
884495-48-1 | 95% | 250mg |
$989.80 | 2023-08-31 | |
| Alichem | A029006372-500mg |
3-Fluoro-6-methylpicolinaldehyde |
884495-48-1 | 95% | 500mg |
$1769.25 | 2023-08-31 | |
| Alichem | A029006372-1g |
3-Fluoro-6-methylpicolinaldehyde |
884495-48-1 | 95% | 1g |
$3184.50 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F177919-1g |
3-fluoro-6-methylpyridine-2-carbaldehyde |
884495-48-1 | 97% | 1g |
¥3330.90 | 2023-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F914494-1g |
3-Fluoro-2-formyl-6-methylpyridine |
884495-48-1 | 95% | 1g |
2,909.70 | 2021-05-17 | |
| Chemenu | CM362557-1g |
3-Fluoro-6-methylpyridine-2-carbaldehyde |
884495-48-1 | 95%+ | 1g |
$672 | 2022-03-01 | |
| Chemenu | CM362557-5g |
3-Fluoro-6-methylpyridine-2-carbaldehyde |
884495-48-1 | 95%+ | 5g |
$1731 | 2022-03-01 | |
| abcr | AB486840-250 mg |
3-Fluoro-6-methylpyridine-2-carbaldehyde |
884495-48-1 | 250MG |
€279.00 | 2022-07-29 | ||
| abcr | AB486840-1 g |
3-Fluoro-6-methylpyridine-2-carbaldehyde |
884495-48-1 | 1g |
€595.00 | 2022-07-29 | ||
| Enamine | EN300-2977986-1g |
3-fluoro-6-methylpyridine-2-carbaldehyde |
884495-48-1 | 95% | 1g |
$335.0 | 2023-09-06 |
3-fluoro-6-methylpyridine-2-carbaldehyde Suppliers
3-fluoro-6-methylpyridine-2-carbaldehyde Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 3-fluoro-6-methylpyridine-2-carbaldehyde
Introduction to 3-fluoro-6-methylpyridine-2-carbaldehyde (CAS No. 884495-48-1) and Its Applications in Modern Chemical Biology
3-fluoro-6-methylpyridine-2-carbaldehyde, identified by the chemical compound identifier CAS No. 884495-48-1, is a versatile heterocyclic aldehyde that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyridine family, a class of nitrogen-containing aromatic compounds that are widely recognized for their broad spectrum of biological activities and utility in drug development. The presence of both a fluorine substituent and a formyl group at the 2-position and 6-position, respectively, imparts unique electronic and steric properties to the molecule, making it an attractive scaffold for medicinal chemists.
The fluorine atom at the 6-position of 3-fluoro-6-methylpyridine-2-carbaldehyde plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of derived molecules. Fluorine substitution is a well-established strategy in drug design, often employed to enhance metabolic stability, improve binding affinity, and alter lipophilicity. In particular, C-F bonds are known for their strength and rigidity, which can contribute to the structural integrity of bioactive molecules. The methyl group at the 6-position further influences the electronic distribution within the pyridine ring, potentially affecting its interaction with biological targets.
The aldehyde group at the 2-position of this compound serves as a reactive handle for further functionalization. Aldehydes are highly versatile intermediates in organic synthesis, capable of participating in various reactions such as condensation reactions with amines to form amides, reduction to alcohols, or oxidation to carboxylic acids. This reactivity makes 3-fluoro-6-methylpyridine-2-carbaldehyde a valuable building block for constructing more complex molecular architectures.
In recent years, there has been growing interest in exploring the potential of 3-fluoro-6-methylpyridine-2-carbaldehyde in the development of novel therapeutic agents. Its structural features align well with several pharmacophoric motifs found in bioactive molecules targeting various diseases. For instance, pyridine derivatives have been extensively studied for their roles in inhibiting kinases, receptors, and other enzymes involved in cancer metabolism. The introduction of fluorine and methyl groups can fine-tune the binding properties of these derivatives to their intended targets.
One notable area where 3-fluoro-6-methylpyridine-2-carbaldehyde has shown promise is in the field of antiviral research. Pyridine-based compounds have demonstrated efficacy against a range of viral pathogens by interfering with key replication enzymes or host-viral interactions. The unique substitution pattern of this compound may enhance its ability to bind to viral proteins or enzymes with high selectivity and potency. Additionally, fluorinated pyridines are known to exhibit improved pharmacokinetic profiles, which could translate into better clinical outcomes.
The synthesis of 3-fluoro-6-methylpyridine-2-carbaldehyde involves multi-step organic transformations that highlight its synthetic utility. While specific synthetic routes may vary depending on the desired purity and scale, common strategies include fluorination reactions followed by formylation at the 2-position. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions can also be employed to introduce additional functional groups or modify existing ones. These synthetic methodologies underscore the compound's importance as a precursor in drug discovery pipelines.
Recent studies have also explored the role of 3-fluoro-6-methylpyridine-2-carbaldehyde in modulating inflammatory pathways. Pyridine derivatives have been reported to interact with inflammatory mediators and signaling cascades, making them potential candidates for treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. The presence of both fluorine and methyl groups may enhance their ability to modulate these pathways by improving binding affinity or altering metabolic stability.
The development of high-throughput screening (HTS) platforms has further accelerated the exploration of 3-fluoro-6-methylpyridine-2-carbaldehyde as a lead compound. By systematically testing large libraries of pyridine derivatives for biological activity, researchers can rapidly identify promising candidates for further optimization. The structural features of this compound make it an ideal candidate for HTS campaigns targeting enzyme inhibition or receptor binding assays.
In conclusion,3-fluoro-6-methylpyridine-2-carbaldehyde (CAS No. 884495-48-1) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique substitution pattern allows for diverse functionalization strategies, making it a valuable scaffold for drug discovery efforts aimed at treating various diseases. As our understanding of molecular interactions continues to evolve,3-fluoro-6-methylpyridine-2-carbaldehyde is poised to play an increasingly important role in developing next-generation therapeutic agents.
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